2-[Boc-(isopentyl)amino]ethanol
Description
Strategic Significance of Protected Amino Alcohols as Versatile Synthetic Precursors
Protected amino alcohols are indispensable tools in organic synthesis, serving as versatile building blocks for the construction of complex molecules. fishersci.com The use of a protecting group on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group, is a key strategy that allows chemists to selectively perform reactions on the hydroxyl group without interference from the amine. nih.gov This orthogonality is crucial for multi-step syntheses.
The strategic importance of these precursors is highlighted by their widespread use:
Pharmaceuticals and Agrochemicals: The β-amino alcohol structural motif is a critical pharmacophore found in numerous biologically active compounds, including antibiotics, enzyme inhibitors, and beta-blockers. alfa-chemistry.com Consequently, chiral protected amino alcohols are vital starting materials for synthesizing new therapeutic agents. tcichemicals.com
Asymmetric Catalysis: They are precursors to essential chiral ligands that are used to control the stereochemical outcome of metal-catalyzed reactions. tcichemicals.com
Complex Molecule Synthesis: Protected amino alcohols are used as starting materials for creating a diverse array of chiral fragments and complex molecular architectures, including HIV protease inhibitors and α-amino phosphonic acids. fishersci.comchemicalbook.com
The protection of the amine group offers several advantages beyond preventing unwanted side reactions. It can improve the solubility of highly polar amino alcohols in organic solvents and enhance their crystallinity, which facilitates purification. nih.gov The commercial availability of a wide variety of protected amino alcohols further enhances their utility as reliable starting materials in diverse synthetic campaigns. chemicalbook.com
Structural Attributes and Potential Reactivity Profiles of 2-[Boc-(isopentyl)amino]ethanol
The compound this compound, also known as tert-butyl isopentyl(2-hydroxyethyl)carbamate, is a specific example of a protected amino alcohol. Its structure consists of a 2-aminoethanol backbone where the nitrogen atom is functionalized with two different groups: a sterically bulky tert-butoxycarbonyl (Boc) protecting group and an isopentyl (or 3-methylbutyl) group.
While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds. A plausible synthetic route would involve the N-alkylation of the commercially available N-Boc-ethanolamine with an isopentyl halide. chemrxiv.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (2-hydroxyethyl)(isopentyl)carbamate |
| Molecular Formula | C₁₂H₂₅NO₃ |
| Molecular Weight | 231.33 g/mol |
| Appearance | Expected to be a liquid or semi-solid |
| Key Structural Features | Primary hydroxyl (-OH) group, Boc-protected tertiary amine, Isopentyl chain |
Potential Reactivity Profile:
The reactivity of this compound is dictated by its functional groups:
Hydroxyl Group: The primary alcohol is the most reactive site for further transformations. It can undergo a range of classic alcohol reactions, including oxidation to an aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and etherification to form ethers.
Boc-Protected Amine: The Boc group is a robust protecting group, stable under a wide variety of non-acidic reaction conditions. This stability allows for selective chemistry to be performed on the hydroxyl group. The primary utility of the Boc group is its lability under acidic conditions (e.g., treatment with trifluoroacetic acid). orgsyn.org Its removal would unmask the secondary amine, 2-(isopentylamino)ethanol, which could then participate in reactions such as N-acylation, sulfonylation, or further alkylation.
Isopentyl Group: This alkyl chain increases the compound's lipophilicity, which would enhance its solubility in nonpolar organic solvents compared to simpler amino alcohols. It also introduces steric bulk around the nitrogen atom, which could influence the reactivity of the amine after deprotection.
Overview of Research Trajectories for Functionalized Amino Alcohol Scaffolds
The development and application of functionalized amino alcohol scaffolds is an active and evolving area of chemical research. Current trajectories focus on leveraging their unique properties for advanced applications in medicine, materials science, and drug discovery.
One major research area is in biomaterials and tissue engineering . Amino alcohol-based poly(ester amide)s have been synthesized to create biodegradable and flexible elastomers. chemrxiv.orgsigmaaldrich.com These materials are being investigated for use as scaffolds to support cell growth in tissue regeneration, demonstrating favorable biocompatibility. sigmaaldrich.comsigmaaldrich.com The ability to functionalize these scaffolds via their amine and alcohol groups is a key advantage for tailoring their surface properties.
In drug discovery and chemical biology , chiral amino alcohols are foundational to fragment-based lead discovery (FBLD). chemicalbook.com Researchers are focused on developing efficient synthetic routes to create libraries of diverse, sp³-rich chiral fragments derived from amino alcohols. These fragments serve as starting points for developing new drug candidates. Furthermore, related amino alcohol derivatives are used as sophisticated molecular linkers, for instance, in the synthesis of reagents for labeling proteins in living cells or in the construction of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.combroadpharm.com
Finally, a significant portion of research involves the development of novel synthetic methodologies . Chemists continue to seek more efficient, selective, and sustainable ways to synthesize amino alcohols. tcichemicals.com This includes the development of photosensitized reactions and new catalytic systems to control regioselectivity and stereoselectivity, enabling access to previously difficult-to-make isomers. orgsyn.org These efforts expand the toolbox available to chemists, allowing for the creation of novel amino alcohol scaffolds with unique properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
GWEKEKYOIMGKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Boc Isopentyl Amino Ethanol and Its Analogs
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-[Boc-(isopentyl)amino]ethanol reveals several logical disconnections that form the basis for its synthesis. youtube.com This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
Formation of the Amino Alcohol Backbone
The core structure of the target molecule is a 1,2-amino alcohol. This fundamental unit can be retrosynthetically disconnected to reveal two primary synthetic approaches: the formation of the carbon-nitrogen bond or the carbon-oxygen bond. The amino alcohol backbone is a prevalent synthon in the synthesis of pharmaceuticals and other bioactive compounds. nih.gov
Introduction of the Isopentyl Moiety
The isopentyl group attached to the nitrogen atom can be introduced through various alkylation strategies. A key disconnection point is the bond between the nitrogen and the isopentyl group. This suggests a precursor amine, 2-(isopentylamino)ethanol, which can then be protected, or the direct alkylation of a protected amino alcohol.
Strategic Application of Boc Amine Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. organic-chemistry.orgnumberanalytics.comfishersci.co.uk In the retrosynthesis of this compound, the Boc group is disconnected from the secondary amine. This indicates that the final step in the synthesis could be the protection of the 2-(isopentylamino)ethanol intermediate. numberanalytics.com The Boc group prevents unwanted side reactions at the amine functionality during other synthetic transformations. numberanalytics.com The protection of secondary amines in the presence of other functional groups, like a primary alcohol, is a common and effective strategy. researchgate.net
The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com While less common, alcohols can also be protected with a Boc group. numberanalytics.com The selective protection of an amino group in the presence of a hydroxyl group is generally feasible due to the higher nucleophilicity of the amine. researchgate.net
Classical and Contemporary Synthetic Routes to N-Boc Protected Amino Alcohols
The synthesis of N-Boc protected amino alcohols like this compound can be achieved through several established and modern synthetic methodologies.
Reductive Amination Approaches for Amino Alcohol Synthesis
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. wikipedia.org This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu
For the synthesis of the amino alcohol backbone, a suitable hydroxy aldehyde or hydroxy ketone could be reacted with isopentylamine under reductive amination conditions. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. harvard.edu The choice of reducing agent is crucial to avoid the reduction of the starting carbonyl compound before imine formation. harvard.edu
A plausible synthetic route would involve the reductive amination of 2-hydroxyacetaldehyde with isopentylamine, followed by the protection of the resulting secondary amine with Boc anhydride (B1165640).
Nucleophilic Ring-Opening Reactions with Epoxide Precursors
The ring-opening of epoxides with amines is a well-established and highly efficient method for the synthesis of β-amino alcohols. rsc.orgrroij.comgrowingscience.com This reaction is typically characterized by high regioselectivity, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide ring, leading to an anti-stereoselective product. rroij.com
In the context of synthesizing this compound, a key intermediate, 2-(isopentylamino)ethanol, can be prepared by the reaction of isopentylamine with ethylene (B1197577) oxide. The resulting secondary amino alcohol can then be protected with a Boc group. This approach offers a direct and atom-economical route to the desired amino alcohol backbone. Various catalysts, including Lewis acids and metal complexes, can be employed to facilitate the ring-opening reaction, often under mild conditions. rsc.orggrowingscience.com The choice of catalyst can also influence the regioselectivity of the reaction with unsymmetrical epoxides. rsc.org
Multi-Component Conversions from Readily Available Starting Materials
Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex molecules like protected amino alcohols in a single step from simple, readily available starting materials. This approach aligns with the principles of atom economy and procedural simplicity. nih.gov
One notable example is the synthesis of β-amino alcohols through the reaction of epoxides with amines. While this can be achieved without a catalyst in some cases, the use of a catalyst can significantly enhance reaction rates and selectivity. organic-chemistry.orgrsc.org For instance, a one-pot tandem direct reductive amination of aldehydes with primary amines, followed by Boc-protection, has been demonstrated to be an efficient method for producing N-Boc protected secondary amines. nih.gov This process often utilizes reagents like di-tert-butyl dicarbonate ((Boc)₂O) and a reducing agent such as sodium triacetoxyborohydride. nih.gov
The synthesis of N-Boc protected amino alcohols can also be achieved by reacting N-protected amino acids with Boc₂O to form an anhydride, which is then reduced in situ with sodium borohydride. niscpr.res.in This method is advantageous as it is rapid, minimizes racemization, and can be performed in a single pot. niscpr.res.in
Catalytic Amination of Diols and Alcohols
The catalytic amination of diols and alcohols represents a direct and atom-economical route to amino alcohols. dntb.gov.ua This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine or enamine, followed by reduction to the final amino alcohol. nih.gov This process is advantageous as water is the only byproduct. nih.gov
Ruthenium-based catalysts have shown significant promise in this area. For example, a ruthenium pincer complex has been used to catalyze the transformation of amino alcohols to amino acid salts using water as both the solvent and the oxidant. nih.gov Another study demonstrated the RuCl₃-catalyzed asymmetric amination of α-tertiary 1,2-diols to produce chiral vicinal amino α-tertiary alcohols. nih.gov
Non-noble metal catalysts are also being explored for their cost-effectiveness and lower toxicity. A CuNiAlOx catalyst, prepared by coprecipitation, has been successfully used for the selective monoamination of C4–C6 diols with amines. figshare.com
Enzymatic cascades are emerging as a green alternative for the selective conversion of diols to amino alcohols. rsc.org These biocatalytic systems can operate under mild, aqueous conditions, avoiding the need for high pressures, flammable solvents, and transition metal catalysts. rsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often fine-tuned include the choice of solvent, catalyst system, temperature, and pressure. scirp.orgnih.gov
Solvent Effects on Reaction Efficacy
The choice of solvent can significantly impact the rate and outcome of amino alcohol synthesis. For instance, in the Boc protection of amines, alcoholic solvents like methanol (B129727) have been shown to greatly accelerate the reaction rate compared to chlorinated solvents like chloroform, even without the addition of a base. wuxibiology.com This is attributed to the stabilization of the transition state through hydrogen bonding. wuxibiology.com
In the catalytic amination of diols, the use of supercritical carbon dioxide (scCO₂) as a reaction medium has been shown to be beneficial, leading to higher yields compared to reactions carried out in its absence. nih.gov The use of polar mixed solvent systems can also enable the efficient and regioselective synthesis of β-amino alcohols from epoxides and primary amines without a catalyst. organic-chemistry.org However, some methods have been developed to work under solvent-free conditions, which aligns with green chemistry principles. organic-chemistry.orgorganic-chemistry.org
The table below summarizes the effect of different solvents on the yield of N-Boc deprotection of N-Boc imidazole (B134444) at 120 °C. acs.org
| Solvent | Yield (%) |
| Trifluoroethanol (TFE) | 100 |
| Methanol (MeOH) | 100 |
| Tetrahydrofuran (THF) | 47 |
| Toluene | 0 |
Catalyst Selection and Loadings in Amino Alcohol Synthesis
The catalyst is a critical component in many synthetic routes to amino alcohols, influencing both the reaction rate and selectivity. nih.govorganic-chemistry.orgniscpr.res.innih.govnih.govresearchgate.net
Types of Catalysts:
Ruthenium-based catalysts: These are widely used for their high activity in amination reactions. nih.govnih.gov For example, RuCl₃ in combination with diphenyl phosphate (B84403) can catalyze the asymmetric amination of diols. nih.gov
Copper-based catalysts: Copper catalysts, such as Cu/ZnO/γ-Al₂O₃, have demonstrated high performance in the amination of diols to produce diamines. researchgate.net
Zeolites: Large-pore zeolites like Na-Y have been used as recyclable heterogeneous catalysts for the synthesis of β-amino alcohols from anilines and propylene (B89431) carbonate in a solvent-less system. scirp.org
Enzymes: Engineered enzyme cascades provide a biocatalytic route for the selective monoamination of diols to amino alcohols under mild conditions. rsc.org
Organocatalysts: Simple amino alcohols derived from natural amino acids like valine can act as catalysts for the enantioselective synthesis of other amines and alcohols. nih.gov
Catalyst Loading:
The amount of catalyst used, or catalyst loading, is another important parameter to optimize. Lowering the catalyst loading is desirable to reduce costs and minimize potential contamination of the product. Research has shown that in some cases, catalyst loading can be significantly reduced without compromising the yield. For instance, in a ruthenium-catalyzed asymmetric transfer hydrogenation, the catalyst load was decreased to as low as 0.13 mol % while still achieving complete conversion. acs.org
The following table shows the effect of different catalysts on the conversion of 1,6-hexanediol (B165255) (HDO) and selectivity towards N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA). researchgate.net
| Catalyst | HDO Conversion (%) | TMHDA Selectivity (%) |
| Cu/ZnO/γ-Al₂O₃–20 | ~100 | 93 |
| Cu/Al₂O₃ | Lower | Lower |
| Cu-Cr-Co/Al₂O₃ | High | High |
Temperature and Pressure Parameter Influence on Reaction Outcomes
Temperature and pressure are critical physical parameters that can significantly influence the rate, selectivity, and yield of amino alcohol synthesis. organic-chemistry.orgnih.gov
In the catalytic amination of diols, temperature plays a crucial role. For instance, in the amination of 1,6-hexanediol over a Cu/ZnO/γ-Al₂O₃ catalyst, a reaction temperature of 180 °C was found to be optimal for achieving nearly complete conversion and high selectivity. researchgate.net In other systems, such as the continuous N-alkylation of amino alcohols using γ-Al₂O₃, temperatures can range from 250–350 °C. nih.gov
Pressure, particularly of hydrogen gas in reductive amination, is another key variable. Mild operating conditions, such as a hydrogen pressure of 1 MPa, have been found to be effective in certain catalytic systems. researchgate.net
The interplay between temperature and residence time is particularly important in continuous flow synthesis. For the thermal deprotection of N-Boc groups, higher temperatures are generally required for less reactive substrates. For example, efficient deprotection of N-Boc imidazole can be achieved at 120 °C, whereas N-Boc aniline (B41778) requires temperatures of 240 °C to achieve high yields. acs.org
The table below illustrates the effect of temperature on the yield of deprotected phenethylamine (B48288) from N-Boc phenethylamine in different solvents. acs.org
| Solvent | Yield at 240 °C (%) |
| Trifluoroethanol (TFE) | 44 |
| Methanol (MeOH) | Not specified |
| Tetrahydrofuran (THF) | Not specified |
| Toluene | Not specified |
Green Chemistry Principles in Synthetic Route Design for Amino Alcohols
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for amino alcohols to create more sustainable and environmentally friendly processes. organic-chemistry.orgorganic-chemistry.orgnih.gov Key aspects include the use of renewable starting materials, atom-economical reactions, safer solvents, and catalytic methods. rsc.org
Key Green Chemistry Approaches:
Use of Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for amino alcohol synthesis have been developed to be performed in water. nih.govorganic-chemistry.orgrsc.org
Catalytic Methods: The use of catalysts, especially heterogeneous and recyclable ones, is a cornerstone of green chemistry as it reduces waste and energy consumption. rsc.orgscirp.org This includes the use of zeolites, metal oxides, and biocatalysts. rsc.orgscirp.orguv.es
Atom Economy: Reactions with high atom economy, such as "borrowing hydrogen" methodologies where water is the only byproduct, are highly desirable. nih.gov
Renewable Feedstocks: The synthesis of amino alcohols from biomass-derived diols presents a sustainable alternative to petroleum-based routes. rsc.org
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies purification. organic-chemistry.orgorganic-chemistry.org
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, contributes to a more energy-efficient process. rsc.org
For example, the development of an enzymatic cascade for the conversion of diols to amino alcohols operates at room temperature and pressure in an aqueous environment, embodying several green chemistry principles. rsc.org Similarly, the use of recyclable zeolite catalysts in solvent-free reactions for β-amino alcohol synthesis is another example of a greener approach. scirp.org
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu Unlike reaction yield, which measures the percentage of product obtained from the theoretical maximum, atom economy provides insight into how much of the reactants' mass is converted into the final product versus being lost as by-products or waste. rsc.org Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and sustainable as they generate minimal waste. scranton.edu
The primary transformation in synthesizing this compound is the N-protection of 2-(isopentylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction, while common and effective, is a substitution reaction and does not have 100% atom economy. The reaction generates tert-butanol (B103910) and carbon dioxide as by-products. niscpr.res.intotal-synthesis.com
The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product | Atoms Wasted |
| 2-(Isopentylamino)ethanol | C₇H₁₇NO | 131.22 | All | None |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | C₅H₉O₂ | C₅H₉O₃ (forms t-BuOH + CO₂) |
| Desired Product | This compound | C₁₂H₂₅NO₃ | 231.33 | |
| By-products | t-BuOH + CO₂ | 118.14 | ||
| Atom Economy | 66.4% |
Table 1: Atom Economy Calculation for the Synthesis of this compound.
Minimization of Waste and By-product Formation
Reducing waste is a cornerstone of sustainable synthesis, going beyond atom economy to include the reduction of solvents, reagents, and energy consumption. In the synthesis of this compound and its analogs, waste minimization can be achieved through several strategies.
Chemoselectivity and Side Reactions: The N-protection of amino alcohols must be chemoselective to avoid side reactions involving the hydroxyl group, such as the formation of oxazolidinone by-products. researchgate.net The use of specific catalysts or catalyst-free systems, for example in aqueous media, can achieve high selectivity for N-protection, thus preventing the formation of these impurities and the associated waste from purification steps. researchgate.netorganic-chemistry.org
One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" reaction eliminates the need for intermediate work-up and purification, significantly reducing solvent and material loss. niscpr.res.in For example, a tandem direct reductive amination of an aldehyde with a primary amine, immediately followed by N-Boc protection in the same vessel, is an efficient method for synthesizing N-Boc protected secondary amines. nih.gov This approach prevents the common problem of overalkylation, which would otherwise lead to tertiary amine by-products. nih.gov
Catalyst Selection: The choice of catalyst is crucial. Ideal catalysts are highly efficient, reusable, and non-toxic. While traditional methods for Boc protection may not require a catalyst, catalyzed reactions are often faster and more selective. wuxibiology.com The use of heterogeneous catalysts, which can be easily removed by filtration, or protocols that eliminate the need for catalysts altogether, contribute to waste reduction. organic-chemistry.org For instance, procedures using catalytic amounts of iodine or silica-adsorbed acids under solvent-free conditions have been developed for efficient N-Boc protection. organic-chemistry.org
| Strategy | Benefit | Example |
| One-Pot Synthesis | Reduces solvent waste, minimizes purification steps, improves step economy. | Tandem direct reductive amination and N-Boc protection to prevent overalkylation. nih.gov |
| Chemoselective Reagents | Prevents formation of by-products (e.g., oxazolidinones from amino alcohols). | Use of catalyst-free N-Boc protection in water. organic-chemistry.org |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, biodegradable catalysts. | Ketoreductase (KRED) catalyzed reduction to produce chiral amino alcohols. acs.org |
| Eliminating Protecting Groups | Improves step and atom economy by avoiding protection/deprotection steps. | Biomimetic strategies that avoid the need for protecting groups. nih.gov |
Table 2: Strategies for Waste and By-product Minimization.
Utilization of Sustainable Reagents and Solvents (e.g., Aqueous Media, Solvent-Free Conditions)
The choice of solvents and reagents has a major impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable materials. unibo.it
Solvent-Free and Aqueous Conditions: A significant advancement in the synthesis of N-Boc protected amines is the development of procedures that operate under solvent-free conditions or in water. researchgate.netorganic-chemistry.org Performing reactions without an organic solvent eliminates a major source of volatile organic compound (VOC) emissions and reduces purification costs and complexity. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Catalyst-free N-tert-butyloxycarbonylation of various amines proceeds efficiently and chemoselectively in water, avoiding the formation of common side products. organic-chemistry.org Similarly, alcoholic solvents like methanol have been shown to accelerate the rate of Boc protection for weakly nucleophilic amines, often without the need for a base. wuxibiology.com
Sustainable Catalysis: The development of green catalytic systems is a key area of research. For the synthesis of N-Boc-amino alcohols, this includes:
Biocatalysis: Enzymes operate under mild aqueous conditions and exhibit high selectivity. For example, the synthesis of chiral amino alcohol precursors can be achieved with high diastereoselectivity using ketoreductases (KREDs), which drastically improves process sustainability and reduces the purification burden compared to traditional chemical reductants. acs.org
Reusable Catalysts: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and other solid-supported catalysts have been used for N-Boc protection under solvent-free conditions. organic-chemistry.org These catalysts are highly efficient, inexpensive, and can be easily recovered and reused, minimizing waste.
Continuous Flow Synthesis: This technology offers enhanced safety and efficiency by using small reactor volumes and enabling precise control over reaction parameters. Continuous flow processes can minimize waste and allow for the straightforward recovery of products and catalysts, as demonstrated in the synthesis of related β-aminocarbonyls. researchgate.net
| Approach | Reagent/Solvent | Conditions | Advantages |
| Aqueous Synthesis | Water | Room Temperature, Catalyst-Free | Non-toxic, high chemoselectivity, no side products like isocyanate or urea (B33335). organic-chemistry.org |
| Solvent-Free Synthesis | Iodine (catalyst) | Room Temperature | Reduces solvent waste, ambient temperature, efficient for various amines. organic-chemistry.org |
| Solvent-Free Synthesis | HClO₄–SiO₂ (catalyst) | Room Temperature | Reusable catalyst, inexpensive, high efficiency. organic-chemistry.org |
| Alcohol as Solvent/Catalyst | Methanol | Room Temperature | Accelerates reaction for weakly nucleophilic amines, no base required. wuxibiology.com |
| Biocatalysis | Ketoreductase (KRED) | Aqueous Buffer | High diastereoselectivity, mild conditions, reduced purification needs. acs.org |
Table 3: Sustainable Reagents and Solvents for N-Boc Protection and Related Syntheses.
Chemical Reactivity and Transformations of 2 Boc Isopentyl Amino Ethanol
Reactions at the Hydroxyl Group
The hydroxyl group of 2-[Boc-(isopentyl)amino]ethanol readily undergoes reactions typical of primary alcohols, including esterification, etherification, and oxidation.
Esterification and Etherification Reactions of the Alcohol Moiety
The hydroxyl group can be converted into an ester or ether, a common strategy to introduce new functional groups or protecting groups.
Esterification: The esterification of N-Boc protected amino alcohols can be achieved through various methods. A common approach involves the use of a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netacs.org Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base can also yield the corresponding ester. For instance, N-Boc protected amino acids can be esterified with alcohols using DCC and a suitable base. researchgate.net Another method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol solvent at room temperature, which allows for esterification while retaining the Boc protecting group. researchgate.net
Etherification: Ether formation can be accomplished under basic conditions. For example, deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide (Williamson ether synthesis), would yield the corresponding ether. A more recent development involves a copper-catalyzed amino etherification of alkenes, which could be adapted for intramolecular reactions or intermolecular reactions with a suitable alkene. acs.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid, DCC, DMAP, CH2Cl2 | Ester |
| Esterification | Acyl chloride, Triethylamine, CH2Cl2 | Ester |
| Esterification | Ceric ammonium nitrate, Alcohol, Room Temp | Ester researchgate.net |
| Etherification | 1. NaH, THF; 2. Alkyl halide | Ether |
| Amino Etherification | Cu catalyst, O-benzoyl hydroxylamine, Silyl ether | Amino ether acs.org |
Oxidation Pathways to Carbonyl Intermediates
The primary alcohol of this compound can be oxidized to the corresponding aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Several mild oxidation methods are suitable for this transformation.
A novel and efficient method for oxidizing β-amino alcohols to α-amino aldehydes utilizes commercially available manganese(IV) oxide. thieme-connect.comresearchgate.net This procedure is noted for its high enantiopurity and lack of over-oxidation or by-products. thieme-connect.comresearchgate.net Another effective method employs trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which rapidly oxidizes primary alcohols, including β-amino alcohols, to aldehydes without significant over-oxidation. organic-chemistry.org
Table 2: Oxidation of N-Boc Amino Alcohols
| Oxidizing Agent | Conditions | Product | Notes |
| Manganese(IV) oxide | CHCl3, Room Temp | Aldehyde | High enantiopurity, no over-oxidation. thieme-connect.comresearchgate.net |
| Trichloroisocyanuric acid, TEMPO (cat.) | DCM, Room Temp | Aldehyde | Highly chemoselective for primary alcohols. organic-chemistry.org |
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Subsequent reaction with a nucleophile can introduce a variety of functional groups at this position. A notable example is the Mitsunobu reaction, where primary and secondary allylic alcohols undergo regioselective substitution with N-Boc ethyl oxamate (B1226882) to form N-Boc allylic amines. organic-chemistry.org This demonstrates the potential for direct substitution of the hydroxyl group with a nitrogen nucleophile under specific conditions. organic-chemistry.org Furthermore, transition metal-catalyzed N-alkylation of amines with alcohols, known as the "borrowing hydrogen" methodology, offers a green alternative to traditional alkylating agents by producing water as the only byproduct. rsc.org
Transformations Involving the Boc-Protected Amine
The Boc-protecting group is a cornerstone of modern organic synthesis, offering robust protection under many conditions while being readily removable when desired.
Deprotection Methodologies (Acidic, Catalytic)
The removal of the Boc group is typically achieved under acidic conditions. acs.orgnih.gov
Acidic Deprotection: Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used. fishersci.co.ukacsgcipr.orgreddit.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and the unstable carbamic acid, which then decarboxylates to yield the free amine. total-synthesis.comjk-sci.com Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for Boc deprotection. organic-chemistry.org
Catalytic Deprotection: While acidic deprotection is most common, catalytic methods have also been developed. Iron(III) salts have been shown to be effective and sustainable catalysts for the selective removal of the Boc group, even in the presence of other protecting groups like Cbz. rsc.orgcsic.es This method is advantageous for its clean reaction profile, often not requiring further purification. rsc.orgcsic.es
Table 3: Boc Deprotection Methods
| Method | Reagents and Conditions | Mechanism/Notes |
| Acidic | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Forms a stable t-butyl cation and gaseous isobutene and CO2. acsgcipr.orgtotal-synthesis.com |
| Acidic | Hydrochloric acid (HCl) in organic solvent | Simple carbamate (B1207046) hydrolysis. fishersci.co.uk |
| Acidic | Aqueous phosphoric acid | Environmentally benign alternative. organic-chemistry.org |
| Catalytic | Iron(III) chloride (FeCl3) | Selective for Boc over some other protecting groups. rsc.orgcsic.es |
Subsequent Reactivity of the Secondary Amine (e.g., Alkylation, Acylation)
Once deprotected, the resulting secondary amine, isopentylethanolamine, is a versatile nucleophile that can undergo a variety of transformations.
Alkylation: The secondary amine can be alkylated using alkyl halides. However, direct alkylation can sometimes lead to overalkylation, forming tertiary amines and quaternary ammonium salts. nih.govmasterorganicchemistry.com To achieve selective monoalkylation, reductive amination is a more controlled and widely used method. nih.gov This involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a hydride reagent like sodium triacetoxyborohydride. nih.gov
Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a fundamental and high-yielding reaction in organic synthesis. The use of coupling reagents, similar to those used in esterification, can also facilitate the formation of amides from carboxylic acids.
Table 4: Reactions of the Deprotected Secondary Amine
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | Alkyl halide, Base (e.g., K2CO3) | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Sodium triacetoxyborohydride | Tertiary Amine nih.gov |
| Acylation | Acyl chloride, Triethylamine | Amide |
| Acylation | Carboxylic acid, EDC, HOBt | Amide |
Formation of Amides, Ureas, or Carbamates
The presence of the Boc-protected secondary amine and the primary hydroxyl group in this compound allows for the synthesis of various derivatives, including amides, ureas, and carbamates. The reactivity of these functional groups can be selectively targeted to achieve the desired transformation.
Amides: The hydroxyl group of this compound can be converted to an amide through several synthetic routes. One common method involves the reaction of the alcohol with a carboxylic acid under activating conditions. Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. A practical one-pot method for the synthesis of amides from N-Boc protected amines involves their conversion to an in-situ generated isocyanate intermediate, which then reacts with a Grignard reagent. rsc.orgrsc.org This approach offers high yields and is applicable to a variety of N-Boc protected aliphatic and aryl amines. rsc.org
Ureas: The N-Boc group of this compound can be transformed into a urea (B33335) functionality. A one-pot procedure for the synthesis of ureas from Boc-protected amines has been developed, which utilizes 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to generate an isocyanate in situ. acs.orgnih.gov This electrophilic intermediate readily reacts with a primary or secondary amine to form the corresponding urea. This method is efficient for producing both symmetrical and unsymmetrical ureas and is compatible with various functional groups, including protected alcohols. acs.org Another approach involves the use of carbonyldiimidazole (CDI) or triphosgene (B27547) as reagents to form ureas, though the order of addition is crucial to prevent the formation of symmetrical urea byproducts.
Carbamates: Carbamates can be synthesized from this compound through reactions involving either the amine or the alcohol functionality. A direct transformation of Boc-protected amines into carbamates can be achieved using tert-butoxide lithium as a base, which promotes the formation of an isocyanate intermediate that is subsequently trapped by an alcohol. rsc.org This method avoids the use of hazardous reagents and metal catalysts. rsc.org Alternatively, the hydroxyl group can react with an isocyanate to form a carbamate linkage. Various carbonate reagents, such as p-nitrophenyl chloroformate, can also be employed for the synthesis of carbamates from alcohols and amines. acs.org
Table 1: Synthesis of Amides, Ureas, and Carbamates from N-Boc-Protected Amino Alcohols
| Derivative | Reagents and Conditions | Product Type |
| Amide | 1. 2-Chloropyridine, Trifluoromethanesulfonyl anhydride2. Grignard Reagent rsc.orgrsc.org | N-Substituted Amide |
| Urea | 1. 2-Chloropyridine, Trifluoromethanesulfonyl anhydride2. Primary or Secondary Amine acs.orgnih.gov | N,N'-Substituted Urea |
| Carbamate | 1. tert-Butoxide Lithium2. Alcohol rsc.org | N-Substituted Carbamate |
| Carbamate | Isocyanate | O-Substituted Carbamate |
This table provides a summary of general methods and is not exhaustive.
Modifications of the Isopentyl Aliphatic Chain (If Applicable for Advanced Functionalization)
The functionalization of the isopentyl aliphatic chain in this compound presents a synthetic challenge due to the presence of the more reactive amine and alcohol functionalities. Direct modification of the saturated hydrocarbon chain typically requires harsh reaction conditions that may not be compatible with the existing functional groups. However, modern synthetic methods for C-H functionalization offer potential pathways for the selective modification of the isopentyl group.
The conversion of saturated hydrocarbons into more valuable chemicals is a significant area of research. rsc.org Transition metal-catalyzed C(sp³)–H bond functionalization has emerged as a powerful tool for such transformations. rsc.org Factors such as bond dissociation energies (BDEs) of the primary, secondary, and tertiary C-H bonds influence the regioselectivity of these reactions. rsc.org In the absence of directing groups, the inherent reactivity differences between these bonds can be exploited.
Recent advancements in catalysis have enabled the functionalization of alkanes under milder conditions. For instance, an integrated plasma-microdroplet approach has been developed for the conversion of alkanes into imines by activating inert C-H bonds in a nitrogen atmosphere. acs.orgacs.org While this specific method may not be directly applicable without modification, it highlights the potential for innovative strategies to activate C-H bonds.
Table 2: Potential C-H Functionalization Reactions for the Isopentyl Chain
| Reaction Type | Potential Reagent/Catalyst System | Potential Product |
| Oxidation | High-valent metal-oxo species | Hydroxylated isopentyl chain |
| Carbonylation | Rhodium complexes with CO | Aldehyde-functionalized isopentyl chain |
| Halogenation | Radical initiators and halogen source | Halogenated isopentyl chain |
This table presents hypothetical functionalizations based on general principles of C-H activation and would require experimental validation for this compound.
Cyclization Reactions and Heterocycle Formation Utilizing the Compound
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a protected amine, makes it a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These transformations can occur via intramolecular or intermolecular pathways.
Intramolecular Cyclization Pathways
Intramolecular cyclization of this compound can lead to the formation of five-membered heterocyclic rings. A common transformation for N-Boc protected amino alcohols is the formation of oxazolidinones. This can be achieved by first activating the hydroxyl group, for example, by converting it into a good leaving group like a tosylate or mesylate. Subsequent treatment with a base can induce an intramolecular SN2 reaction where the nitrogen of the Boc-carbamate acts as the nucleophile, displacing the leaving group and forming the cyclic oxazolidinone. rsc.org
In some cases, the cyclization can be promoted by refluxing in a suitable solvent like trifluoroethanol, which can facilitate the ring-opening of a tethered epoxide to form an oxazolidinone. rsc.org The regioselectivity of such cyclizations (5-exo vs. 6-endo) can be influenced by the substituents on the carbon chain. For substrates with alkyl groups, 5-exo cyclization to form the oxazolidinone is often favored. rsc.org
Intermolecular Heterocycle Formation with Auxiliary Reagents
This compound can also participate in intermolecular reactions with bifunctional reagents to construct larger heterocyclic systems. The reaction of amino alcohols with dialdehydes, for instance, can lead to the formation of bicyclic oxazolidines. organic-chemistry.org The specific product formed can depend on the structure of the dicarbonyl compound and the reaction conditions.
Furthermore, the deprotected 2-(isopentylamino)ethanol can react with various electrophiles to form a range of heterocycles. For example, reaction with phosgene (B1210022) or a phosgene equivalent followed by a second nucleophile can be used to synthesize substituted ureas or other heterocyclic systems. The use of reagents like carbonyl diimidazole (CDI) can also facilitate the formation of cyclic carbamates and ureas. The versatility of the amino alcohol functionality allows for its incorporation into various heterocyclic scaffolds, making this compound a valuable starting material in medicinal and materials chemistry.
Table 3: Examples of Heterocycles Synthesized from Amino Alcohols
| Heterocycle Type | Reaction Type | Auxiliary Reagent |
| Oxazolidinone | Intramolecular Cyclization | Tosyl chloride, base rsc.org |
| Bicyclic Oxazolidine | Intermolecular Cyclization | Dialdehyde organic-chemistry.org |
| Substituted Urea | Intermolecular Reaction | Phosgene equivalent, Amine |
| Cyclic Carbamate | Intermolecular Cyclization | Carbonyl diimidazole (CDI) |
This table illustrates the types of heterocycles that can be formed from amino alcohols and is not an exhaustive list of all possibilities for this compound.
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Role in the Construction of Functionalized Amino Acid and Peptide Derivatives
The structural motif of 2-[Boc-(isopentyl)amino]ethanol lends itself readily to the synthesis of non-natural amino acids and the modification of peptides. The primary alcohol can be oxidized to the corresponding carboxylic acid, yielding an N-Boc protected amino acid bearing a lipophilic isopentyl side chain. Such modified amino acids are of significant interest in medicinal chemistry, as the incorporation of unnatural residues can enhance the metabolic stability and cell permeability of peptide-based therapeutics. nih.gov For instance, the synthesis of short peptides containing β-amino acids has been shown to produce potent pancreatic lipase (B570770) inhibitors. nih.gov
The general synthetic route to these functionalized amino acids involves a two-step process:
Oxidation: The primary alcohol of this compound is oxidized to a carboxylic acid. This can be achieved using a variety of standard oxidizing agents.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amino acid.
This straightforward conversion allows for the introduction of the isopentylamino moiety into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The resulting peptides, now containing this unique amino acid, can be screened for a variety of biological activities. The synthesis of a precursor to an unusual amino acid residue for the anticancer agent microsporin B, for example, involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation of a Boc-protected amino acid. nih.gov
Precursor for Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and this compound serves as a valuable precursor for their synthesis. The bifunctional nature of the molecule, possessing both a nucleophilic alcohol and a protected amine, allows for a variety of cyclization strategies.
One common approach involves the intramolecular cyclization of the corresponding amino alcohol. After deprotection of the Boc group, the resulting free amine can react with an activated form of the alcohol (e.g., a tosylate or mesylate) to form a substituted morpholine (B109124) ring. Alternatively, the alcohol can be oxidized to an aldehyde, which can then undergo intramolecular reductive amination to yield a substituted piperidine.
A notable application of related N-Boc protected amino alcohols is in the synthesis of various alkaloids and other nitrogen-containing compounds. nih.gov For example, the formation of a pyrrolidine (B122466) ring has been achieved through a 5-exo-tet cyclization process in an aqueous medium. nih.gov In contrast, an azepane ring was formed via a 7-exo-tet cyclization in an aprotic solvent. nih.gov These examples highlight the versatility of amino alcohols in constructing a range of heterocyclic systems.
Utilization in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. nih.govmdpi.com this compound can be a key component in several MCRs.
For instance, after oxidation to the corresponding aldehyde, it can participate as the carbonyl component in the Ugi four-component reaction (Ugi-4CR). beilstein-journals.org The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org By employing the aldehyde derived from this compound, complex acyclic structures bearing the isopentylamino moiety can be rapidly assembled.
Furthermore, the Ugi product can be designed to undergo a subsequent intramolecular reaction, leading to the formation of heterocyclic scaffolds. nih.govmdpi.com This Ugi-deprotection-cyclization (UDC) strategy is a powerful method for the synthesis of diverse heterocyclic libraries. nih.gov
| Multicomponent Reaction | Role of this compound Derivative | Resulting Scaffold |
| Ugi Four-Component Reaction | Aldehyde (after oxidation) | α-Acylamino Amide |
| Passerini Three-Component Reaction | Aldehyde (after oxidation) | α-Acyloxy Amide |
Development of Advanced Synthetic Intermediates
The chemical functionalities present in this compound make it an excellent starting material for the development of more complex and advanced synthetic intermediates. The primary alcohol can be readily converted into a variety of other functional groups, including halides, azides, and sulfonates. These transformations provide access to a range of bifunctional building blocks that can be used in a variety of coupling reactions.
For example, conversion of the alcohol to a tosylate or mesylate creates a potent electrophile that can be displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at this position. Similarly, conversion to an azide, followed by reduction, provides a route to the corresponding 1,2-diamine, a valuable ligand scaffold in coordination chemistry and catalysis.
The Boc-protected amine also offers a handle for further functionalization. For instance, N-alkylation or N-arylation can be performed prior to or after modification of the alcohol, further expanding the range of accessible synthetic intermediates.
Contributions to Diversity-Oriented Synthesis and Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening. rsc.orgnih.govnih.gov The goal of DOS is to efficiently synthesize a collection of compounds that covers a broad region of chemical space. nih.govresearchgate.net this compound is an ideal building block for DOS due to its multiple points of diversification.
Starting from this single compound, a multitude of structurally distinct scaffolds can be generated through the application of various synthetic transformations. The isopentyl group provides a lipophilic anchor, while the protected amine and the alcohol serve as handles for the introduction of diverse substituents and for the construction of different core scaffolds.
A typical DOS strategy employing this compound might involve:
Appendage Diversity: The alcohol can be acylated or etherified with a variety of reagents to generate a library of esters or ethers.
Scaffold Diversity: As discussed previously, the compound can be converted into a variety of heterocyclic scaffolds, such as morpholines, piperidines, and oxazolidinones.
Stereochemical Diversity: If chiral reagents or catalysts are used in the synthetic sequence, libraries of stereochemically diverse compounds can be produced.
The resulting chemical libraries can then be screened against a wide range of biological targets to identify novel hit compounds for drug discovery and chemical biology research. researchgate.net
Analytical and Spectroscopic Characterization Methodologies for Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural characterization of 2-[Boc-(isopentyl)amino]ethanol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: In the proton NMR spectrum of a typical this compound derivative, distinct signals corresponding to the various proton environments are expected. For instance, the nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet around 1.45 ppm. rsc.org The methylene (B1212753) protons of the ethanolamine (B43304) backbone would present as multiplets, with their chemical shifts influenced by the neighboring nitrogen and oxygen atoms. Specifically, the protons of the -NH-CH₂- group are expected around 3.46 ppm, while the -CH₂-OH protons would appear near 4.25 ppm. rsc.org The isopentyl group would show a characteristic set of signals, including a doublet for the terminal methyl groups, a multiplet for the methine proton, and multiplets for the methylene groups.
¹³C-NMR Spectroscopy: The carbon NMR spectrum offers complementary information. Key resonances would include those for the carbonyl carbon of the Boc group (around 155-157 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). wiley-vch.de The carbons of the ethanolamine and isopentyl moieties would also exhibit characteristic chemical shifts, aiding in the complete structural assignment. uobasrah.edu.iqmdpi.com
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule.
The IR spectrum of a this compound derivative would be characterized by several key absorption bands. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group. The N-H stretching vibration of the carbamate may appear as a broad band around 3300-3500 cm⁻¹, which could overlap with the O-H stretching vibration from the alcohol group. The C-O stretching vibrations of the alcohol and carbamate groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. For comparison, the IR spectrum of the parent amine, 2-(isobutylamino)ethanol, shows characteristic N-H and O-H stretching bands. nih.gov
Table 1: Representative Spectroscopic Data for N-Boc-Aminoethanol Analogs
| Technique | Functional Group/Proton Environment | Expected Chemical Shift/Frequency |
| ¹H-NMR | tert-butoxycarbonyl (Boc) protons | ~ 1.45 ppm (singlet) |
| -N-CH₂- (ethanolamine) | ~ 3.46 ppm (multiplet) | |
| -CH₂-O- (ethanolamine) | ~ 4.25 ppm (multiplet) | |
| ¹³C-NMR | Carbonyl (Boc C=O) | ~ 155-157 ppm |
| Quaternary Carbon (Boc C(CH₃)₃) | ~ 80 ppm | |
| Methyl Carbons (Boc CH₃) | ~ 28 ppm | |
| IR | Carbonyl (C=O) Stretch | 1680-1700 cm⁻¹ |
| N-H / O-H Stretch | 3300-3500 cm⁻¹ (broad) | |
| C-O Stretch | 1000-1300 cm⁻¹ |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are fundamental for assessing the purity of this compound derivatives and for their isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of these non-volatile compounds. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as trifluoroacetic acid to improve peak shape. The retention time of the compound is a key parameter for its identification and quantification.
Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives or after derivatization to increase volatility. However, the presence of the polar alcohol and carbamate groups might necessitate derivatization, for example, by silylation, to prevent peak tailing and improve chromatographic performance. The thermal lability of the Boc group under high temperatures in the GC inlet must also be considered, as it can lead to in-source decomposition. nist.gov
The purity of the compound is determined by the peak area percentage in the chromatogram. Isolation of the desired compound is often achieved using preparative HPLC or column chromatography on silica (B1680970) gel. rsc.org
Table 2: Chromatographic Methods for Analysis of this compound Derivatives
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol | UV-Vis, Mass Spectrometry (MS) |
| GC | Polar or non-polar capillary column | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Thin-Layer Chromatography (TLC) |
Mass Spectrometry Approaches for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound derivatives.
Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula. wiley-vch.de
Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by inducing fragmentation of the parent ion. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). uobasrah.edu.iqnist.gov This fragmentation behavior can be diagnostic for the presence of the Boc protecting group.
X-ray Crystallography for Absolute Configuration and Solid-State Structure (if relevant to specific derivatives)
While specific crystallographic data for this compound derivatives are not widely reported, studies on other Boc-protected molecules have shown that the urethane (B1682113) group can adopt different conformations. researchgate.net The analysis of crystal structures of related compounds reveals that the Boc group can influence the packing of molecules in the crystal lattice. This information is valuable for understanding intermolecular interactions and the solid-state properties of these materials. researchgate.net
Theoretical and Computational Investigations
Conformational Analysis and Energy Landscapes of Amino Alcohol Derivatives
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For amino alcohol derivatives like 2-[Boc-(isopentyl)amino]ethanol, the presence of flexible single bonds allows for a multitude of possible conformations. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface and identify the most stable conformers. nih.govnih.govresearchgate.net
The relative energies of different conformers are calculated to construct an energy landscape, which maps the stability of various spatial arrangements of the atoms. For similar Boc-protected amino alcohols, studies have revealed that intramolecular hydrogen bonding between the N-H or O-H group and the carbonyl oxygen of the Boc group can significantly influence the conformational preference, leading to more folded structures. researchgate.net The rotational barriers around key bonds, such as the C-N and C-O bonds, are also determined to understand the flexibility of the molecule. nih.gov
Table 1: Calculated Relative Energies of 2-Aminoethanol Conformers
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
| g'Gg' | HF-SCF ab initio | 6-31G | 0.00 |
| gGt | HF-SCF ab initio | 6-31G | 1.25 |
| tTt | HF-SCF ab initio | 6-31G* | 2.50 |
This table presents theoretical data for the parent compound 2-aminoethanol to illustrate the concept of conformational analysis and energy landscapes. The g'Gg' conformer, stabilized by an intramolecular hydrogen bond, is the most stable in the gas phase. researchgate.net
Electronic Structure Calculations and Molecular Orbital Theory
Molecular Orbital (MO) theory provides a detailed description of the electronic structure of molecules. bccampus.calibretexts.org By combining atomic orbitals, a set of molecular orbitals is generated, each with a specific energy level. youtube.com These orbitals can be classified as bonding, antibonding, or non-bonding. bccampus.ca
For this compound, electronic structure calculations determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. acs.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net These calculations can also map the electron density distribution, identifying electron-rich and electron-deficient regions within the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Table 2: Frontier Molecular Orbital Energies
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine | DFT/B3LYP | cc-pVTZ | -6.9 | -1.2 | 5.7 |
| Generic Triphenylamine Derivative | DFT/B3LYP | Various | -5.3 | -2.0 | 3.3 |
This table shows representative HOMO, LUMO, and energy gap values for related Boc-protected and amine-containing compounds to illustrate the typical outputs of electronic structure calculations. nih.govchemrxiv.org
Reaction Mechanism Elucidation through Computational Chemistry (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT) studies, is a powerful tool for elucidating reaction mechanisms. rsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational models can map out the entire reaction pathway. This includes identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov
By calculating the energies of these species, an energy profile for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. wuxibiology.com For instance, computational studies on the Boc protection of amines have shown how the solvent can influence the activation energy and, therefore, the reaction speed. wuxibiology.com These studies provide a detailed, atom-level understanding of how bonds are formed and broken during a chemical transformation. acs.org
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can accurately predict various spectroscopic parameters, which greatly aids in the interpretation of experimental spectra. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman spectra. nih.gov
By comparing the computed spectra with the experimentally obtained ones, chemists can confirm the structure of the synthesized compound. researchgate.net The assignment of specific peaks in the spectra to particular vibrational modes or atomic nuclei is often ambiguous from experimental data alone. Potential Energy Distribution (PED) analysis, a computational technique, can definitively assign these peaks, providing a complete and accurate interpretation of the spectroscopic data. nih.gov
Molecular Modeling for Rational Synthetic Design
Molecular modeling and computational tools are increasingly used for the rational design of synthetic routes and novel molecules. openmedicinalchemistryjournal.comnais.net.cntaylorandfrancis.com In the context of this compound, molecular modeling can be used to design more efficient synthetic pathways. frontiersin.orgnih.gov By simulating different reaction conditions and catalyst systems, it is possible to predict the optimal parameters for maximizing yield and selectivity, thereby reducing the need for extensive experimental trial and error. nih.gov
Furthermore, if this compound is to be used as a building block for more complex molecules with specific biological activities, molecular modeling can be employed to design derivatives with enhanced properties. nih.gov Techniques like molecular docking can predict how a molecule will bind to a biological target, such as an enzyme or receptor, allowing for the in silico design of compounds with desired pharmacological profiles before they are synthesized in the lab. researchgate.netnih.gov
Future Research Perspectives and Directions
Exploration of Novel and Unconventional Synthetic Routes
While standard synthetic approaches can be envisioned for 2-[Boc-(isopentyl)amino]ethanol, future research should focus on developing more efficient, selective, and innovative routes. A primary challenge in synthesizing secondary amines is preventing over-alkylation.
Key research areas include:
Catalytic Hydrogen Borrowing/Hydrogen Autotransfer: This green chemistry approach involves the direct N-alkylation of an amine with an alcohol, producing only water as a byproduct. mdpi.comrsc.org Future studies could explore the catalytic N-alkylation of N-Boc-ethanolamine with isopentyl alcohol using earth-abundant metal catalysts (e.g., iron, manganese) or noble metal catalysts (e.g., ruthenium, iridium). rsc.orgthalesnano.com This would be a highly atom-economical alternative to traditional methods using alkyl halides.
Reductive Amination Pathways: A promising route involves the reductive amination of isovaleraldehyde (B47997) with N-Boc-ethanolamine. Research could focus on novel reducing agents or catalytic hydrogenation conditions that are mild and selective, avoiding the reduction of other functional groups.
Enzymatic Synthesis: Biocatalysis offers a pathway to highly selective and sustainable synthesis. rsc.org Research into identifying or engineering transaminases or other enzymes capable of coupling an isopentyl donor to the N-Boc-ethanolamine scaffold could provide an environmentally benign route with high stereochemical control if a chiral center were introduced. nih.gov
Table 1: Comparison of Potential Future Synthetic Routes
| Synthetic Route | Proposed Reactants | Potential Advantages | Research Focus/Challenges |
|---|---|---|---|
| Catalytic Hydrogen Borrowing | N-Boc-ethanolamine, Isopentyl alcohol | High atom economy (water byproduct), avoids alkyl halides. mdpi.comthalesnano.com | Catalyst development (efficiency, cost), reaction optimization, substrate scope. rsc.org |
| Reductive Amination | N-Boc-ethanolamine, Isovaleraldehyde | High selectivity, mild conditions possible. | Screening of reducing agents, catalyst selection for hydrogenation. |
| Two-Step Alkylation | Isopentylamine, 2-Chloroethanol, then (Boc)₂O | Straightforward, uses simple precursors. | Control of N,N-dialkylation, purification challenges, waste generation. |
| Enzymatic Synthesis | Isopentyl donor, N-Boc-ethanolamine acceptor | High selectivity, green conditions, potential for asymmetry. rsc.orgnih.gov | Enzyme discovery and engineering, process optimization, substrate compatibility. |
Integration into Automated and Flow Chemistry Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability. The synthesis of this compound is well-suited for such platforms.
Flow-Based N-Alkylation: N-alkylation reactions can be performed efficiently and safely in continuous flow reactors, which allow for precise control of temperature, pressure, and residence time, often leading to higher yields and selectivity. thalesnano.comthalesnano.comscilit.com Future work could develop a packed-bed flow reactor using a heterogeneous base or catalyst for the alkylation step, simplifying purification. akjournals.com
Automated Multi-Step Synthesis: Automated synthesizers can perform sequential reactions, purifications, and analyses with minimal human intervention. nih.gov A fully automated platform could be designed to perform the synthesis of the target molecule, for instance, by coupling a flow-based N-alkylation with an in-line Boc-protection module. Such systems accelerate the optimization of reaction conditions and the creation of derivative libraries.
Development of Sustainable and Economically Viable Production Methods
Future production methods must prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources.
Bio-Based Feedstocks: Research should investigate the use of renewable starting materials. Isopentyl alcohol (a component of fusel oil, a byproduct of fermentation) and bio-ethanol (as a precursor to ethanolamine) could serve as bio-based sources for the molecule's core structure. mdpi.com
Catalyst Recovery and Reuse: For catalytic routes, a key aspect of economic viability is the ability to recover and reuse the catalyst. Anchoring homogeneous catalysts to solid supports or using inherently heterogeneous catalysts allows for easy separation from the product stream, which is particularly advantageous in flow chemistry setups. nih.govacs.orgnih.gov
Green Solvents and Metrics: Systematic studies should be performed to replace traditional, often hazardous, solvents with greener alternatives. Furthermore, the environmental impact of different synthetic routes should be quantitatively assessed using green chemistry metrics (e.g., E-factor, atom economy) to identify the most sustainable pathway. rsc.org
Expansion of Reactivity Profiles for New Chemical Transformations
The unique combination of functional groups in this compound allows for a wide range of subsequent chemical transformations, which remain to be explored.
Deprotection and Derivatization of the Amine: The Boc group can be easily removed under acidic conditions to yield the free secondary amine, 2-(isopentylamino)ethanol. organic-chemistry.org This amine is a versatile nucleophile for reactions such as acylation (to form amides), sulfonation (to form sulfonamides), and further alkylation or arylation to generate more complex structures.
Functionalization of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Intramolecular Cyclization: Following deprotection of the amine, the resulting amino alcohol could be used in cyclization reactions to form substituted morpholines or other heterocyclic structures, which are common motifs in pharmacologically active compounds.
Table 2: Potential Future Chemical Transformations
| Functional Group | Reaction Type | Potential Product Class | Significance/Application |
|---|---|---|---|
| Boc-Amine | Acidic Deprotection | Secondary Amine | Key intermediate for further functionalization. organic-chemistry.org |
| Hydroxyl | Oxidation | Aldehyde, Carboxylic Acid | Introduction of new carbonyl-based reactivity. core.ac.uk |
| Hydroxyl | Esterification / Etherification | Esters, Ethers | Modification of physical properties (e.g., solubility, volatility). |
| Hydroxyl | Conversion to Leaving Group | Tosylates, Halides | Precursors for nucleophilic substitution. |
| Amine (post-deprotection) | Acylation / Sulfonylation | Amides, Sulfonamides | Synthesis of stable, functional derivatives. |
| Amine & Hydroxyl | Intramolecular Cyclization | Morpholine (B109124) derivatives | Access to important heterocyclic scaffolds. |
Discovery of Untapped Applications in Pure Chemical Synthesis and Materials Science
The structural features of this compound and its deprotected form suggest significant potential in catalysis and materials science.
Ligand Precursors in Catalysis: The deprotected amino alcohol, 2-(isopentylamino)ethanol, is a bidentate N,O-ligand. The nitrogen and oxygen atoms can chelate to a metal center, and the bulky, sterically-demanding isopentyl group can influence the coordination sphere of the metal. fiveable.me This steric hindrance is crucial for creating a specific chiral environment in asymmetric catalysis. Future research could explore the use of this ligand in catalytic processes like the enantioselective addition of organozinc reagents to aldehydes or nickel-catalyzed cross-coupling reactions. rsc.orgnih.govorganic-chemistry.org
Functional Monomers in Materials Science: The molecule can serve as a functional monomer for polymerization. The hydroxyl group can be used to create polyesters or polyethers. The Boc-protected amine provides a latent functional group; after polymerization, the Boc groups can be removed to expose primary amine functionalities along the polymer backbone. researchgate.netbeilstein-journals.orgnih.gov These pendant amine groups can be used for post-polymerization modification, for creating stimuli-responsive materials, or for applications in coatings and resins where adhesion and cross-linking are required. The lipophilic isopentyl group would also impart specific solubility and thermal properties to the resulting polymer.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-Boc-ethanolamine |
| Isopentyl alcohol |
| Isovaleraldehyde |
| Isopentylamine |
| 2-Chloroethanol |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂)O |
| 2-(Isopentylamino)ethanol |
| Morpholine |
| Polyesters |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[Boc-(isopentyl)amino]ethanol with high purity?
The synthesis typically involves Boc-protection of the amine group followed by coupling with isopentyl alcohol derivatives. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine) to protect the primary amine, ensuring minimal side reactions .
- Coupling Reaction : Employ carbodiimide-based coupling agents (e.g., DCC/DMAP) to link the Boc-protected amine to ethanol derivatives. Monitor reaction progress via TLC or HPLC to optimize yield .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Purity can be confirmed via GC-MS or NMR (>95% purity threshold) .
Basic: How can the structural integrity of this compound be validated experimentally?
Combined spectroscopic and crystallographic techniques are critical:
- NMR Spectroscopy : Analyze H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ethanol backbone (δ ~3.6 ppm for -CHOH) .
- Single-Crystal X-ray Diffraction (SCXRD) : If crystallizable, SCXRD provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- FT-IR : Verify the presence of Boc (C=O stretch ~1680–1720 cm) and hydroxyl groups (~3200–3600 cm) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Storage : Keep in sealed containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced: How do non-covalent interactions influence the self-assembly of this compound in crystalline phases?
Intermolecular forces such as hydrogen bonding and van der Waals interactions dominate:
- Hydrogen Bonding : The ethanol hydroxyl group and Boc carbonyl oxygen form hydrogen bonds, directing crystal packing. Temperature-dependent SCXRD (e.g., 100–300 K) can reveal dynamic bonding patterns .
- Van der Waals Contacts : Isopentyl chains contribute to hydrophobic interactions, affecting lattice stability. Natural Bond Orbital (NBO) analysis quantifies interaction energies, aiding in crystal engineering .
Advanced: What strategies mitigate thermal degradation of this compound during high-temperature reactions?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for Boc-protected compounds).
- Stabilizers : Add radical scavengers (e.g., BHT) to slow oxidative degradation.
- Solvent Selection : Use high-boiling, inert solvents (e.g., DMF or DMSO) to minimize side reactions .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
- Method Standardization : Compare solubility in consistent solvent systems (e.g., DCM, THF, water) under controlled temperatures.
- Analytical Cross-Validation : Use UV-Vis spectroscopy and HPLC to quantify solubility limits. Discrepancies may arise from impurities or hydration states .
- Computational Modeling : Predict solubility via COSMO-RS or Hansen solubility parameters to guide experimental design .
Advanced: What advanced analytical techniques are suitable for detecting trace impurities in this compound?
- ICP-MS : Identify elemental impurities (e.g., residual catalysts) at ppb levels .
- High-Resolution Mass Spectrometry (HRMS) : Detect organic byproducts (e.g., de-Boc derivatives) with ppm accuracy .
- 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals from structurally similar contaminants .
Advanced: How does the Boc group influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric Hindrance : The bulky tert-butyl group reduces nucleophilicity at the adjacent nitrogen, slowing SN2 reactions.
- Deprotection Kinetics : Acidic conditions (e.g., TFA/DCM) cleave the Boc group, regenerating the free amine for further functionalization. Monitor deprotection via F NMR if using fluorinated acids .
Advanced: What experimental designs address discrepancies in reported stability of this compound under acidic conditions?
- pH-Dependent Stability Studies : Use buffered solutions (pH 1–7) and track degradation via LC-MS.
- Isotope Labeling : Introduce C at the Boc carbonyl to trace hydrolysis pathways .
- Arrhenius Analysis : Calculate activation energy for degradation to predict shelf-life under varying storage conditions .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
- Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina.
- QSAR Modeling : Corlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
- MD Simulations : Assess membrane permeability and stability in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
